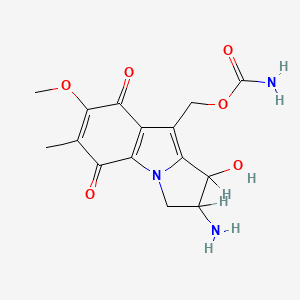
2-Amino-1-hydroxy-7-methoxynitosene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-hydroxy-7-methoxynitosene is a chemical compound with the molecular formula C10H12N2O3. It is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a nitosene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-hydroxy-7-methoxynitosene typically involves a multi-step process. One common method includes the nitration of a precursor compound followed by reduction and methoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and environmental impact. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-hydroxy-7-methoxynitosene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce different amine derivatives. Substitution reactions can lead to a wide range of substituted nitosene compounds.
Applications De Recherche Scientifique
2-Amino-1-hydroxy-7-methoxynitosene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-1-hydroxy-7-methoxynitosene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Amino-1-hydroxy-7-methoxynitosene include:
- 2-Amino-1-hydroxy-6-methoxynitosene
- 2-Amino-1-hydroxy-8-methoxynitosene
- 2-Amino-1-hydroxy-7-ethoxynitosene
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties
Propriétés
Numéro CAS |
32633-63-9 |
|---|---|
Formule moléculaire |
C15H17N3O6 |
Poids moléculaire |
335.31 g/mol |
Nom IUPAC |
(2-amino-3-hydroxy-6-methoxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate |
InChI |
InChI=1S/C15H17N3O6/c1-5-11(19)10-8(13(21)14(5)23-2)6(4-24-15(17)22)9-12(20)7(16)3-18(9)10/h7,12,20H,3-4,16H2,1-2H3,(H2,17,22) |
Clé InChI |
YLUFIGVFCDSUBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


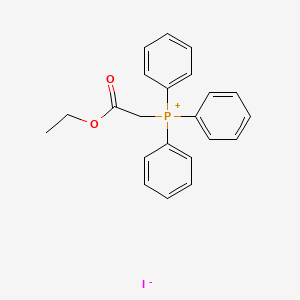
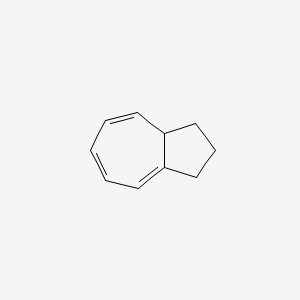

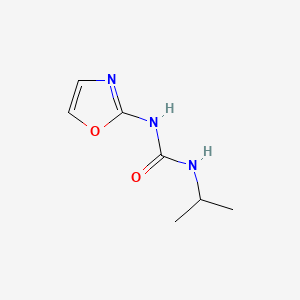
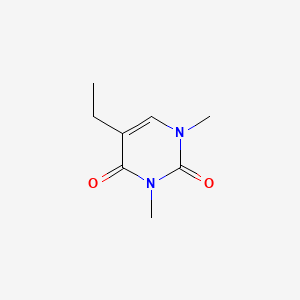
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)
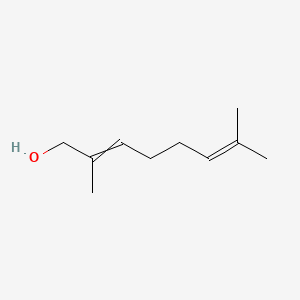
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
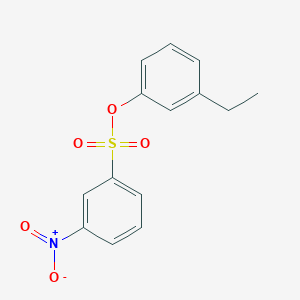
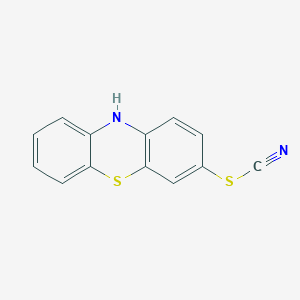
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
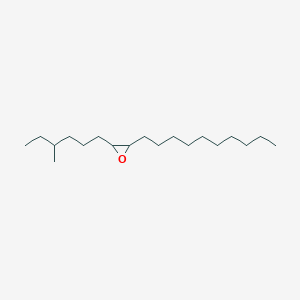
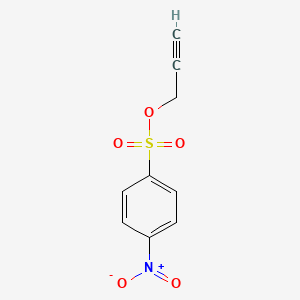
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
